3-[(Cyclohexylsulfanyl)methyl]aniline
Overview
Description
3-[(Cyclohexylsulfanyl)methyl]aniline is an organic compound with the molecular formula C13H19NS and a molecular weight of 221.36 g/mol It is characterized by the presence of a cyclohexylsulfanyl group attached to a methyl group, which is further connected to an aniline moiety
Preparation Methods
The synthesis of 3-[(Cyclohexylsulfanyl)methyl]aniline typically involves the reaction of cyclohexylthiol with a suitable methylating agent, followed by the introduction of the aniline group. One common synthetic route includes the following steps:
Formation of Cyclohexylmethyl Sulfide: Cyclohexylthiol reacts with a methylating agent such as methyl iodide in the presence of a base like sodium hydroxide to form cyclohexylmethyl sulfide.
Introduction of Aniline Group: The cyclohexylmethyl sulfide is then reacted with aniline under suitable conditions, often involving a catalyst, to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
3-[(Cyclohexylsulfanyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which may affect the aniline group or the sulfanyl group.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(Cyclohexylsulfanyl)methyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Cyclohexylsulfanyl)methyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group may play a role in binding to active sites, while the aniline moiety can participate in hydrogen bonding or π-π interactions. The exact pathways depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds to 3-[(Cyclohexylsulfanyl)methyl]aniline include:
3-[(Cyclohexylthio)methyl]aniline: Differing slightly in the structure of the sulfanyl group.
3-[(Cyclohexylsulfanyl)ethyl]aniline: Featuring an ethyl group instead of a methyl group.
3-[(Cyclohexylsulfanyl)methyl]phenol: Where the aniline group is replaced by a phenol group.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific contexts.
Properties
IUPAC Name |
3-(cyclohexylsulfanylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NS/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQVCISETWBDFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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